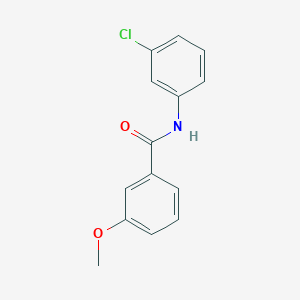

N-(3-chlorophenyl)-3-methoxybenzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

91612-04-3 |

|---|---|

Molecular Formula |

C14H12ClNO2 |

Molecular Weight |

261.7 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-3-methoxybenzamide |

InChI |

InChI=1S/C14H12ClNO2/c1-18-13-7-2-4-10(8-13)14(17)16-12-6-3-5-11(15)9-12/h2-9H,1H3,(H,16,17) |

InChI Key |

ZJTFEWWZCZJCIL-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Chlorophenyl 3 Methoxybenzamide and Analogues

Established Synthetic Routes to N-(3-chlorophenyl)-3-methoxybenzamide

The forward synthesis, guided by the retrosynthetic analysis, primarily involves the formation of the amide bond between the selected precursors.

The condensation of a carboxylic acid and an amine to form an amide is a fundamental transformation in organic chemistry. Several established methods can be employed for this purpose:

Acyl Chloride Method (Schotten-Baumann Reaction): A highly effective and common method involves converting the carboxylic acid (3-methoxybenzoic acid) into a more reactive acyl chloride (3-methoxybenzoyl chloride). This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The resulting acyl chloride readily reacts with the amine (3-chloroaniline), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. mdpi.com

Coupling Reagents: Direct coupling of the carboxylic acid and amine can be achieved using a variety of coupling agents that activate the carboxylic acid in situ. These reagents are widely used, especially in peptide synthesis, and offer mild reaction conditions. unimi.it Common coupling agents include:

Carbodiimides: Such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. nih.gov

Onium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds, particularly for less reactive substrates. mdpi.com The synthesis of the related compound N-(3-hydroxyphenyl)-3-methoxybenzamide utilizes HATU with triethylamine (Et₃N) as a base. mdpi.comresearchgate.net

The general reaction for the synthesis of N-arylbenzamides via amide coupling is a versatile and widely applied methodology. mdpi.com

In the most straightforward synthetic strategies for this compound, the chloro and methoxy (B1213986) substituents are not introduced onto the benzamide (B126) scaffold itself. Instead, the synthesis is designed to utilize starting materials that already contain these functional groups. The precursors identified in the retrosynthetic analysis, 3-chloroaniline (B41212) and 3-methoxybenzoic acid, already bear the required substituents in the correct positions. This approach is highly efficient as it avoids potentially complex and low-yielding aromatic substitution reactions on a more complex molecule, where issues of regioselectivity could arise.

Development of Novel Synthetic Approaches for this compound Derivatives

While traditional amide coupling remains a primary method, research continues to explore novel and more efficient synthetic routes for N-arylbenzamides and their derivatives. These approaches often aim to improve atom economy, reduce waste, or access novel chemical structures.

Palladium-Catalyzed Carbonylation: An alternative to traditional coupling involves palladium-catalyzed carbonylation reactions. For instance, the related compound N-(3-hydroxyphenyl)-3-methoxybenzamide was prepared via palladium-catalyzed carbonylation of aminophenols with iodoarenes. mdpi.com This method forms the amide bond by introducing carbon monoxide between an aryl halide and an amine, offering a different pathway to the benzamide core.

Synthesis of Complex Derivatives: The this compound scaffold can be incorporated into more complex molecules. For example, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide was synthesized as part of a series of dopamine (B1211576) D4 ligands. nih.gov The synthesis involves coupling 3-methoxybenzoic acid with a more complex amine containing a piperazine moiety.

Late-Stage Functionalization: Novel methods may involve modifying a pre-formed benzamide scaffold. For instance, the synthesis of N-substituted aminobenzamide derivatives was achieved by reacting amino-N-phenylbenzamides with α-haloketones in the presence of a base. dovepress.com This allows for the diversification of the core structure at a late stage in the synthesis.

The table below summarizes various synthetic strategies used to create derivatives related to the N-phenylbenzamide scaffold.

| Derivative Type | Synthetic Method | Key Reagents | Notes |

| N-Arylbenzamides | Amide Coupling | 3-Methoxybenzoic acid, 3-Hydroxyaniline, HATU, Et₃N | A standard and efficient method for forming the core amide bond. mdpi.com |

| N-(3-chlorophenethyl)-4-nitrobenzamide | Schotten–Baumann Reaction | 2-(3-chlorophenyl)ethan-1-amine, 4-nitrobenzoyl chloride, Triethylamine | A classic method using a reactive acyl chloride. mdpi.com |

| N-substituted aminobenzamide derivatives | Alkylation of Amino-N-phenylbenzamides | Amino-N-phenylbenzamide, α-bromoketone, Potassium carbonate | Allows for diversification of the benzamide scaffold. dovepress.com |

| Halogen-containing bis(pyridine-2-carboxamidines) | Reaction with Carbimidothioate | Dianiline precursors, N-(tert-butoxycarbonyl)pyridine-2-carbimidothioate, HgCl₂, Et₃N | Used for synthesizing more complex, electron-poor dianilines. nih.gov |

| 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines | Dehydrosulfurization | 4-chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides, I₂/Et₃N or DCC | A method to form heterocyclic systems from benzamide-derived precursors. mdpi.com |

These varied approaches highlight the versatility of the benzamide scaffold and the ongoing efforts in synthetic chemistry to develop more efficient and diverse routes to these valuable compounds.

Catalytic Transformations in this compound Synthesis

The synthesis of this compound, a substituted benzamide, is most efficiently achieved through the formation of an amide bond between a 3-chloroaniline derivative and a 3-methoxybenzoic acid derivative. Modern synthetic chemistry heavily relies on catalytic methods to achieve this transformation, as they offer milder reaction conditions, higher efficiency, and greater atom economy compared to classical stoichiometric approaches. catalyticamidation.info These catalytic strategies can be broadly categorized into metal-catalyzed, organocatalytic, and biocatalytic methods, each presenting unique advantages for the construction of the target amide linkage.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for C-N bond formation. Palladium and copper-based systems are particularly prominent in the synthesis of benzamides like this compound.

Palladium-Catalyzed Synthesis: Palladium catalysts are renowned for their efficiency in cross-coupling reactions. The synthesis of this compound can be achieved via carbonylative coupling reactions, where an aryl halide, an amine, and a carbon monoxide (CO) source are coupled. For instance, 3-chloroaniline can be reacted with an aryl halide and CO in a palladium-catalyzed process. mdpi.com A more direct and common approach involves the palladium-catalyzed coupling of 3-methoxybenzoic acid (or its activated derivatives) with 3-chloroaniline. acs.org Another advanced method is the palladium-catalyzed hydroarylation, which can be used to synthesize N-allylbenzamide derivatives from N-propargyl benzamides and boronic acids, showcasing the versatility of palladium in amide synthesis. nih.gov

Common palladium catalysts for these transformations include palladium acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine ligands. nih.govnih.gov

Copper-Catalyzed Synthesis: Copper catalysts offer a cost-effective and versatile alternative to palladium for C-N bond formation. beilstein-journals.org Copper-catalyzed amidation reactions can proceed through various pathways, including the coupling of aryl halides with amides and direct C-H amidation. nih.gov For the synthesis of this compound, a plausible route involves the copper-catalyzed reaction between 3-methoxybenzamide (B147233) and a 3-chlorophenyl halide. acs.org These reactions often utilize copper salts like copper(I) oxide (Cu₂O) or copper(II) acetylacetonate (Cu(acac)₂) and may require a ligand, such as 1,10-phenanthroline, to facilitate the catalytic cycle. nih.govrsc.org

| Catalyst System | Typical Reactants | Key Advantages | Reference |

|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Aryl Halides, Amines, Boronic Acids | High efficiency, broad substrate scope, well-understood mechanisms. | mdpi.comnih.govnih.gov |

| Copper (e.g., Cu₂O, CuI, Cu(acac)₂) | Aryl Halides, Amides, Amines | Cost-effective, versatile for C-H activation and amidation. | beilstein-journals.orgnih.govrsc.org |

Organocatalytic Methods for Benzamide Formation

Organocatalysis has emerged as a powerful field in synthesis, avoiding the use of potentially toxic and expensive metals. These catalysts operate through distinct mechanisms, often involving the activation of the carboxylic acid component. mdpi.com For the synthesis of this compound, this would involve the activation of 3-methoxybenzoic acid to facilitate its reaction with 3-chloroaniline.

Several classes of organocatalysts are effective for direct amidation:

Boronic Acid Catalysts: Simple arylboronic acids can catalyze the direct condensation of carboxylic acids and amines by facilitating the removal of water. catalyticamidation.info The mechanism is believed to involve the formation of an acyloxyboron intermediate, which is more susceptible to nucleophilic attack by the amine.

Diselenide-Based Catalysts: Certain diselenide organocatalysts, in conjunction with a phosphine, can activate carboxylic acids. The reaction cycle involves the cleavage of the Se-Se bond by the phosphine, formation of an electrophilic phosphonium salt, and subsequent reaction with the carboxylic acid to generate a highly activated acyl intermediate ready for amidation. mdpi.com

Trichlorotriazine (TCT): While often used stoichiometrically, TCT can be used in sub-stoichiometric amounts to promote amidation, acting as a potent activator for the carboxylic acid. mdpi.com

The primary advantage of these methods is the avoidance of transition metals and often milder reaction conditions. mdpi.com

| Catalyst Type | General Mechanism | Advantages | Reference |

|---|---|---|---|

| Boronic Acids | Forms an activated acyloxyboron intermediate. | Metal-free, simple catalysts. | catalyticamidation.info |

| Diselenides | Forms a highly electrophilic phosphonium salt and activated acyl intermediate. | Effective under mild conditions, avoids co-catalysts in some cases. | mdpi.com |

| Trichlorotriazine (TCT) | Activates the carboxylic acid for nucleophilic attack. | Potent activator, can be used catalytically. | mdpi.com |

Biocatalytic Approaches to this compound

Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity and sustainability. nih.gov The formation of the amide bond in this compound can be achieved using enzymes such as ligases or acyltransferases under mild, aqueous conditions. bohrium.commanchester.ac.uk

The predominant enzymatic pathway for amide bond formation involves the activation of the carboxylic acid (3-methoxybenzoic acid) using adenosine triphosphate (ATP). manchester.ac.uknih.gov An enzyme, such as an amide bond synthetase (ABS), catalyzes the formation of a high-energy acyl-adenylate intermediate. manchester.ac.ukresearchgate.net This activated species is then susceptible to nucleophilic attack by the amine (3-chloroaniline), leading to the formation of the desired amide and the release of adenosine monophosphate (AMP). nih.gov This strategy mimics nature's own methods for peptide synthesis. manchester.ac.uk The use of biocatalysts can circumvent the need for protecting groups even with functionally complex substrates, highlighting their chemo- and regioselectivity. researchgate.net

| Enzyme Class | Mechanism of Action | Key Features | Reference |

|---|---|---|---|

| Amide Bond Synthetases (ABS) / Ligases | ATP-dependent activation of carboxylic acid to an acyl-adenylate intermediate. | High selectivity, mild aqueous conditions, environmentally friendly. | manchester.ac.uknih.gov |

| Acyltransferases | Transfers an acyl group from a donor (e.g., an acyl-CoA thioester) to an amine. | Can be part of a two-enzyme cascade with an acyl-CoA synthetase. | bohrium.commanchester.ac.uk |

Stereoselective Synthesis of Chiral this compound Analogues

While this compound itself is achiral, analogues possessing stereocenters are of significant interest in medicinal chemistry. Stereoselective synthesis provides methods to control the three-dimensional arrangement of atoms, which is crucial for biological activity. This can be achieved by introducing either central chirality (e.g., a stereogenic carbon) or axial chirality (atropisomerism) into the molecular structure. The two primary strategies to achieve this are asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis for Stereocenter Induction

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. This approach is highly efficient and atom-economical.

Atroposelective Synthesis: For benzamide analogues, a key strategy is the creation of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. This is typically achieved by introducing bulky substituents at the ortho-positions of the aryl rings. An example is the enantioselective bromination of substituted benzamides, catalyzed by a simple chiral tetrapeptide. acs.orgnih.govnih.gov This reaction can install bromine atoms ortho to the amide bond, creating a high barrier to rotation and thus generating stable, enantioenriched atropisomeric benzamides. nih.gov

Enantioselective C-H Functionalization: Another powerful method involves the transition metal-catalyzed enantioselective functionalization of C-H bonds. Chiral rhodium or iridium complexes have been successfully used for the enantioselective C-H amidation of substrates like ferrocene carboxamides. mdpi.com Applying this logic, a prochiral C-H bond on an analogue of this compound could be selectively functionalized to induce a stereocenter.

| Catalytic System | Transformation | Type of Chirality Induced | Reference |

|---|---|---|---|

| Chiral Tetrapeptide | Enantioselective bromination of benzamides. | Axial Chirality (Atropisomerism) | acs.orgnih.govnih.gov |

| Chiral Rhodium/Iridium Complexes | Enantioselective allylic or benzylic C-H amidation. | Central Chirality | mdpi.com |

| Chiral N-Heterocyclic Carbenes (NHCs) | Various asymmetric transformations. | Central or Planar Chirality | researchgate.net |

Chiral Auxiliaries and Reagent-Controlled Diastereoselection

The chiral auxiliary approach involves temporarily attaching a chiral molecule to an achiral substrate. wikipedia.org This auxiliary directs the stereochemical course of a subsequent reaction, creating a new stereocenter in a predictable manner. williams.edu After the reaction, the auxiliary is removed, yielding an enantioenriched product. wikipedia.org

For the synthesis of a chiral analogue of this compound, a chiral auxiliary could be appended to either the amine or the carboxylic acid fragment. For example, a chiral oxazolidinone (an Evans auxiliary) could be acylated with 3-methoxybenzoyl chloride. williams.edu The resulting N-acyl oxazolidinone can then undergo a highly diastereoselective alkylation reaction to introduce a stereocenter alpha to the carbonyl group. Subsequent cleavage of the auxiliary would release the chiral carboxylic acid, which can then be coupled with 3-chloroaniline.

Similarly, pseudoephedrine and the related pseudoephenamine are effective chiral auxiliaries that can be used to form amides that undergo diastereoselective alkylations to create α-substituted carboxylic acid derivatives with high stereocontrol. nih.govnih.gov This method is particularly noted for its high diastereoselectivities in reactions that form quaternary stereocenters. nih.gov

| Chiral Auxiliary | Typical Application | Key Features | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Diastereoselective alkylations, aldol reactions. | High stereocontrol via chelated enolates, well-established predictability. | wikipedia.orgwilliams.edu |

| Pseudoephedrine / Pseudoephenamine | Diastereoselective alkylation of amides. | Excellent for creating α-chiral acids, high crystallinity of intermediates. | nih.govnih.gov |

| Camphorsultam (Oppolzer's Sultam) | Diastereoselective conjugate additions, alkylations. | Highly crystalline derivatives, easily removed auxiliary. | wikipedia.orgnih.gov |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, like all chemical manufacturing, can be optimized by adhering to the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.orgchemmethod.com The core idea is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com

Key principles applicable to the synthesis of this compound include:

Waste Prevention: Designing synthetic pathways that produce minimal waste is preferable to treating waste after it has been created. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgjocpr.com

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should use and generate substances that possess little or no toxicity to human health and the environment. acs.org

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. acs.org

Design for Energy Efficiency: Energy requirements should be minimized. Synthetic methods should ideally be conducted at ambient temperature and pressure. acs.org

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting whenever technically and economically practicable. acs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a single reaction many times. chemmethod.com

By integrating these principles, the synthesis of this compound can become more sustainable and environmentally responsible. nih.gov

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents, which often pose environmental and health hazards. scispace.com For the synthesis of this compound, which involves the formation of an amide bond, exploring solvent-free or aqueous reaction conditions is a key green strategy.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions can offer numerous advantages, including reduced pollution, lower costs, and simplicity in processing. researchgate.netsemanticscholar.org One approach involves the trituration of the reactants (e.g., 3-methoxybenzoic acid and 3-chloroaniline) with a catalyst, followed by direct heating. scispace.com For example, boric acid has been used as a green, inexpensive, and readily available catalyst for the solvent-free synthesis of various amides from carboxylic acids and urea (B33335) (as an ammonia source). scispace.comsemanticscholar.org Another reported solvent-free method for amide bond formation utilizes methoxysilanes as coupling agents, which can proceed without the exclusion of air and moisture, offering operational simplicity. nih.gov A mechanochemical approach using a jacketed screw reactor has also been reported for the solvent-free continuous flow synthesis of amides, achieving high yields in minutes at room temperature. digitellinc.com

Aqueous Medium Reactions: While traditionally challenging due to the potential for hydrolysis, amide synthesis in aqueous media is highly desirable from a green chemistry perspective. Water is a non-toxic, non-flammable, and abundant solvent. Research has focused on developing catalysts and coupling agents that are stable and effective in water. For instance, the coupling reagent (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (COMU) has been used for amide bond formation in an aqueous micellar medium. organic-chemistry.org Furthermore, strategies for synthesizing phospholipids via amide-forming ligations in aqueous conditions have been demonstrated, highlighting the potential for complex molecular assembly in water. researchgate.net These approaches could potentially be adapted for the synthesis of this compound.

Utilization of Renewable Feedstocks: A core principle of green chemistry is the use of renewable raw materials instead of depleting fossil fuels. nih.gov The starting materials for this compound, 3-chloroaniline and 3-methoxybenzoic acid, are typically derived from petrochemical sources like benzene (B151609). Shifting towards renewable feedstocks involves exploring biosynthetic routes to these aromatic precursors. Lignin, a major component of plant biomass, is the largest natural source of aromatic compounds and represents a promising renewable feedstock. rsc.org Research is ongoing to develop efficient catalytic and biological methods to break down lignin and other biomass components (like cellulose and carbohydrates) into valuable aromatic platform chemicals, such as benzoic acid derivatives and anilines. nih.govnih.govresearchgate.net For instance, one-pot whole-cell biocatalysis systems are being developed for the synthesis of aromatic amines like benzylamine from renewable feedstocks such as L-phenylalanine. researchgate.net While direct renewable routes to the specific substituted precursors of this compound are still an area of active research, the broader trend in chemical synthesis is moving towards bio-based manufacturing. rsc.org

Atom Economy: Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactant atoms to the desired product. jocpr.comrsc.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. youtube.comdocbrown.info

Formula for Atom Economy:

A reaction with high atom economy is one that minimizes the generation of byproducts. jocpr.com For the synthesis of this compound, a common method is the acylation of 3-chloroaniline with 3-methoxybenzoyl chloride.

Reaction: C₇H₅ClO₂ (3-methoxybenzoyl chloride) + C₆H₆ClN (3-chloroaniline) → C₁₄H₁₂ClNO₂ (this compound) + HCl (hydrochloric acid)

Let's calculate the atom economy for this reaction:

| Compound | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 3-Methoxybenzoyl chloride | C₇H₅ClO₂ | 170.58 | Reactant |

| 3-Chloroaniline | C₆H₆ClN | 127.57 | Reactant |

| This compound | C₁₄H₁₂ClNO₂ | 261.70 | Desired Product |

| Hydrochloric acid | HCl | 36.46 | Byproduct |

Calculation:

This calculation shows that while this is a relatively efficient reaction, over 12% of the reactant mass is converted into the byproduct, hydrochloric acid. Green chemistry encourages the development of alternative synthetic routes, such as addition reactions, which can theoretically achieve 100% atom economy by incorporating all reactant atoms into the final product. docbrown.info

Flow Chemistry and Automated Synthesis for this compound Production

Modern pharmaceutical manufacturing is increasingly adopting flow chemistry and automation to improve efficiency, safety, and consistency. beilstein-journals.orgasynt.com These technologies are highly applicable to the production of active pharmaceutical ingredients (APIs) like this compound. nih.gov

Flow Chemistry: Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This approach offers significant advantages over traditional batch processing: scielo.br

Enhanced Safety: The small reactor volumes and high surface-area-to-volume ratios allow for superior control over reaction temperature, efficiently dissipating heat from exothermic reactions and minimizing the risk of thermal runaways. asynt.commdpi.com

Improved Control and Reproducibility: Precise control over parameters like temperature, pressure, residence time, and stoichiometry leads to more consistent product quality and higher yields. asynt.com

Scalability: Scaling up a flow process involves running the system for a longer duration or using multiple reactors in parallel, which is often simpler and more predictable than scaling up batch reactors. asynt.com

Access to Novel Reaction Conditions: Flow reactors can safely operate at high temperatures and pressures, enabling reactions that are difficult or hazardous to perform in batch. scielo.br

The synthesis of APIs, which often involves multi-step sequences, can be streamlined by "telescoping" several steps together in a continuous flow without isolating intermediates, thereby reducing waste and processing time. nih.gov The synthesis of this compound via amide bond formation is a prime candidate for transfer to a continuous flow process, which would enhance safety and allow for efficient, on-demand manufacturing. beilstein-journals.org

Automated Synthesis: Automation is a key component of modern chemical synthesis, particularly for creating libraries of compounds for research and discovery. researchgate.net Automated systems can perform repetitive tasks such as dispensing reagents, controlling reaction conditions, and purifying products with high precision and throughput. nih.govnih.gov For producing analogues of this compound, automated parallel synthesizers can be employed. researchgate.net These systems use multi-well plates (e.g., 96-well plates) to run numerous distinct reactions simultaneously, each yielding a unique product. researchgate.net This methodology allows for the rapid exploration of structure-activity relationships by systematically varying the starting materials. rsc.org Recent advancements have led to user-friendly, automated platforms that utilize pre-packaged reagents and resins to streamline the entire process from reaction to purification, making the synthesis of amide libraries more accessible. researchgate.netacs.org

Design and Synthesis of this compound Analogues for Academic Investigation

The design and synthesis of analogues are central to medicinal chemistry and academic research, allowing for the systematic investigation of structure-activity relationships (SAR). drugdesign.org By creating a library of compounds related to a parent structure like this compound, researchers can identify which molecular features are essential for a desired biological activity and optimize properties like potency and selectivity. rsc.org

Rational Design Principles for Analog Libraries

Rational design involves making targeted, systematic modifications to a molecule's structure to understand and improve its interaction with a biological target. researchgate.net For this compound, the molecule can be dissected into three primary regions for modification: the 3-chlorophenyl moiety, the 3-methoxyphenyl moiety, and the central benzamide core.

The principles of rational design for an analog library would include:

Isosteric and Bioisosteric Replacements: Substituting atoms or groups with others that have similar size, shape, or electronic properties. For example, the chloro group on the phenyl ring could be replaced with other halogens (F, Br, I), a trifluoromethyl group (CF₃), or a methyl group (CH₃) to probe the effects of electronics and sterics.

Positional Isomerism: Moving substituents to different positions on the aromatic rings. The chloro and methoxy groups could be moved from the meta- (3-) position to the ortho- (2-) or para- (4-) positions to investigate how the spatial arrangement affects activity.

Homologation: Increasing the length of a substituent, for instance, changing the methoxy group (-OCH₃) to an ethoxy (-OCH₂CH₃) or propoxy group.

Functional Group Modification: Altering or introducing new functional groups to explore different interactions like hydrogen bonding. The methoxy group could be converted to a hydroxyl (-OH) group, or new substituents could be added to either aromatic ring. rsc.org

A rationally designed library would systematically explore these changes to build a comprehensive SAR profile. nih.gov

| Modification Site | Parent Group | Potential Modifications | Rationale |

|---|---|---|---|

| 3-chlorophenyl Ring (R₁) | -Cl (at C3) | -F, -Br, -I | Vary halogen size and electronegativity |

| -CH₃, -CF₃, -CN | Probe steric and electronic effects | ||

| Position of -Cl | Move to C2 (ortho) | Investigate positional isomer effects | |

| Move to C4 (para) | |||

| 3-methoxyphenyl Ring (R₂) | -OCH₃ (at C3) | -OH, -OCH₂CH₃, -SCH₃ | Alter H-bonding potential and lipophilicity |

| -F, -Cl, -CH₃ | Modify electronic properties | ||

| Position of -OCH₃ | Move to C2 (ortho) | Investigate positional isomer effects | |

| Move to C4 (para) | |||

| Amide Linker | -CO-NH- | -NH-CO- (reverse amide) | Alter core structure and H-bonding vectors |

| -CH₂-NH-, -SO₂-NH- |

Parallel and Combinatorial Synthesis Strategies for this compound Derivatives

To efficiently synthesize the analog libraries designed in the previous section, high-throughput synthesis techniques like parallel and combinatorial chemistry are employed. ijpsr.comnih.gov These strategies enable the rapid production of a large number of distinct compounds. uniroma1.it

Parallel Synthesis: In parallel synthesis, a series of individual reactions are run simultaneously in a spatially separated manner, typically in the wells of a microtiter plate or on a set of pins. ijpsr.comuniroma1.it Each well or pin contains a unique combination of reactants, leading to the formation of a single, distinct product at each location. nih.gov For the synthesis of this compound derivatives, a library of substituted benzoic acids could be placed in the columns of a 96-well plate, and a library of substituted anilines could be added to the rows. The addition of coupling reagents to all wells would then generate 96 unique benzamide analogues. This method is highly effective for lead optimization, where the goal is to produce a discrete set of pure compounds for individual biological testing. nih.govmdpi.com Solid-phase organic synthesis (SPOS) is often used, where one of the starting materials is attached to a resin bead, simplifying purification as excess reagents and byproducts can be washed away. semanticscholar.org

Combinatorial Synthesis: Combinatorial chemistry can be used to generate even larger libraries, often as mixtures. nih.gov A key technique is "split-and-pool" (or "split-and-mix") synthesis. uniroma1.it In this method, a batch of solid-phase resin is split into several portions. Each portion is reacted with a different building block (e.g., a different substituted benzoic acid). The portions are then pooled, mixed thoroughly to ensure randomization, and then split again for the next reaction step with a new set of building blocks (e.g., substituted anilines). This process results in each resin bead carrying a single, unique compound, but the entire collection contains thousands or millions of different compounds. Identifying the active compound from a mixture requires deconvolution or encoding strategies, where chemical tags are attached to the beads to record their reaction history. uniroma1.it This approach is powerful for discovering initial "hit" compounds from a vast chemical space. nih.gov

Mechanistic Investigations of Reactions Involving N 3 Chlorophenyl 3 Methoxybenzamide

Elucidation of Reaction Mechanisms in N-(3-chlorophenyl)-3-methoxybenzamide Formation and Transformation

The formation of this compound typically proceeds through the condensation of 3-chloroaniline (B41212) and 3-methoxybenzoyl chloride, a classic example of the Schotten-Baumann reaction. This reaction, while straightforward in principle, involves a series of mechanistic steps that can be elucidated through various investigative techniques. Understanding these mechanisms is crucial for optimizing reaction conditions and controlling product purity. The transformation of the resulting amide can also be studied to understand its stability and reactivity under different conditions.

Spectroscopic Techniques for Characterizing Reaction Intermediates

Spectroscopic methods are indispensable for identifying and characterizing the transient species that form during the synthesis and transformation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide detailed structural information.

In the context of the formation of this compound from 3-chloroaniline and 3-methoxybenzoyl chloride, in-situ NMR monitoring could potentially identify key intermediates. For instance, the initial nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride forms a tetrahedral intermediate. While highly unstable, its presence can sometimes be inferred through changes in the chemical shifts of reacting species.

Similarly, FT-IR spectroscopy can track the progress of the reaction by monitoring the disappearance of the N-H stretching vibrations of the starting amine and the appearance of the characteristic amide C=O and N-H stretches.

Mass spectrometry is particularly useful for analyzing the fragmentation patterns of both the final product and any intermediates that can be isolated. In a related compound, N-(3-chlorophenethyl)-4-nitrobenzamide, mass spectral analysis revealed fragmentation pathways involving cleavage of the amide bond and the sigma bond between the amide and the α-carbon, leading to characteristic fragment ions. mdpi.com A similar approach could be applied to understand the bond strengths and potential decomposition pathways of this compound.

Computational studies, such as Density Functional Theory (DFT), can complement experimental spectroscopic data. For other halogen-substituted carboxamides, DFT calculations have been used to predict vibrational frequencies (FT-IR and FT-Raman spectra), providing a theoretical basis for the interpretation of experimental spectra. chemrxiv.org

Isotopic Labeling Studies to Probe Bond Breaking and Forming

Isotopic labeling is a powerful technique for tracing the path of atoms and bonds throughout a chemical reaction. By selectively replacing an atom with one of its isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ²H for ¹H), researchers can follow the labeled atom's position in the products, providing unambiguous evidence of bond formation and cleavage.

For the synthesis of this compound, an ¹⁸O-labeling study on the carbonyl oxygen of 3-methoxybenzoyl chloride could be conducted. If the reaction proceeds through the expected nucleophilic acyl substitution mechanism, the ¹⁸O label would be incorporated into the carbonyl group of the final amide product. This would confirm that the carbonyl oxygen is not involved in any exchange processes during the reaction.

Furthermore, deuterium labeling of the amine group in 3-chloroaniline (to give 3-chloro-N,N-dideuterioaniline) would allow for the tracking of the proton transfer steps involved in the reaction mechanism. The fate of the deuterium atoms can be monitored by NMR or mass spectrometry.

Kinetic Studies and Rate Law Determination

Kinetic studies provide quantitative information about the rate of a reaction and how it is affected by the concentration of reactants, temperature, and catalysts. This information is crucial for determining the reaction mechanism.

The rate law for the formation of this compound can be determined by systematically varying the concentrations of the reactants, 3-chloroaniline and 3-methoxybenzoyl chloride, and measuring the initial reaction rate. The reaction order with respect to each reactant can then be determined.

Rate = k [3-chloroaniline] [3-methoxybenzoyl chloride]

The rate constant, k, can be determined from the experimental data. A hypothetical set of kinetic data for this reaction is presented in the table below.

Interactive Data Table: Hypothetical Kinetic Data for the Formation of this compound

| Experiment | [3-chloroaniline] (M) | [3-methoxybenzoyl chloride] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 5.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 5.0 x 10⁻³ |

By studying the temperature dependence of the rate constant (k), the activation parameters for the reaction can be determined using the Arrhenius and Eyring equations. These parameters, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide insight into the transition state of the rate-determining step.

A large negative entropy of activation, for example, would be consistent with a highly ordered transition state, such as the one expected for the bimolecular reaction between 3-chloroaniline and 3-methoxybenzoyl chloride.

Table: Hypothetical Activation Parameters for the Formation of this compound

| Parameter | Value |

|---|---|

| Enthalpy of Activation (ΔH‡) | 45 kJ/mol |

| Entropy of Activation (ΔS‡) | -80 J/mol·K |

| Gibbs Free Energy of Activation (ΔG‡) at 298 K | 68.8 kJ/mol |

These hypothetical values are typical for amide formation reactions and suggest a moderately energetic and ordered transition state.

Stereochemical Analysis of Reaction Pathways and Product Formation

Stereochemical analysis is crucial when chiral centers are involved in a reaction. In the case of the formation of this compound from achiral precursors, the product itself is achiral. However, if chiral derivatives of the reactants were used, for example, a chiral acyl chloride, the stereochemical outcome of the reaction would provide valuable mechanistic information.

For instance, if a reaction proceeds through an Sₙ2-like mechanism at a chiral center, an inversion of stereochemistry would be expected. Conversely, a mechanism involving a planar intermediate, such as a carbocation, would likely lead to a racemic mixture of products.

While not directly applicable to the synthesis of the parent this compound, the principles of stereochemical analysis are fundamental in mechanistic organic chemistry and would be applied to the study of its chiral derivatives.

Application of Mechanistic Probes and Tools for Studying this compound Reactivity

Kinetic Studies: Monitoring the reaction rate's dependence on the concentration of reactants, catalysts, and other additives provides quantitative data to formulate a rate law. This mathematical expression can support or refute a proposed mechanism. For instance, in a hypothetical metal-catalyzed cross-coupling reaction involving the C-Cl bond of this compound, zero-order kinetics with respect to the benzamide (B126) might suggest that the rate-determining step occurs after the initial activation of the C-Cl bond.

Spectroscopic Analysis: Techniques such as in-situ NMR and IR spectroscopy are invaluable for observing the reaction mixture in real-time. These methods can detect the formation and consumption of intermediates that may not be isolable. For example, the characteristic shifts in ¹H and ¹³C NMR spectra could be used to track the transformation of the amide group or functionalization at one of the aromatic rings. mdpi.com

Isotopic Labeling: The strategic replacement of an atom with one of its isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁶O with ¹⁸O) is a powerful tool for tracing the path of atoms throughout a reaction. A kinetic isotope effect (KIE), where the deuterated reactant reacts at a different rate, can indicate that the C-H bond is broken in the rate-determining step of a C-H activation reaction on one of the phenyl rings.

Control Experiments and Intermediate Trapping: The use of radical scavengers, such as TEMPO, can determine if a reaction proceeds through a radical pathway. If the reaction is inhibited or quenched by the addition of a radical trap, it suggests the involvement of free-radical intermediates. Similarly, introducing a trapping agent that selectively reacts with a proposed intermediate can provide evidence for its existence. In studies of iron-catalyzed N-S coupling reactions of related N-methoxy amides, control experiments are crucial for postulating the involvement of specific intermediates. acs.org

Below is an illustrative table of mechanistic tools and their potential applications to reactions of this compound.

| Mechanistic Tool | Application for this compound | Information Gained |

| Kinetic Analysis | Studying the rate of a palladium-catalyzed amination at the C-Cl bond. | Determines the order of reaction with respect to the benzamide, catalyst, and other reagents, helping to identify the rate-limiting step. |

| In-situ NMR | Monitoring a rhodium-catalyzed C-H activation/cyclization reaction. thieme-connect.com | Allows for the detection of transient organometallic intermediates and provides real-time concentration profiles of reactants, intermediates, and products. |

| Deuterium Labeling | Replacing a specific aromatic proton with deuterium before an electrophilic substitution reaction. | A significant kinetic isotope effect would indicate that C-H bond cleavage is part of the rate-determining step. |

| Radical Trapping | Introducing TEMPO into a hypothetical photochemical reaction. | Quenching of the reaction would suggest a radical-mediated mechanism. |

Understanding Factors Governing Selectivity in this compound Reactions

Selectivity is a cornerstone of modern synthetic chemistry, and controlling it is paramount for the efficient synthesis of a desired product. For a multifunctional molecule like this compound, several types of selectivity must be considered.

The presence of an amide, a C-Cl bond, a methoxy (B1213986) ether, and two distinct aromatic rings offers multiple potential reaction sites. Chemoselectivity refers to the preferential reaction of one functional group over others.

Amide Group: The amide bond is generally robust but can be hydrolyzed under strong acidic or basic conditions. The N-H bond can be deprotonated to form an amidate, which can act as a nucleophile. The carbonyl oxygen can also coordinate to Lewis acids.

Aryl Chloride: The chlorine atom on one of the phenyl rings is a potential site for nucleophilic aromatic substitution or, more commonly, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). These reactions are typically chemoselective for C-X bonds over C-H or C-O bonds.

Methoxy Group: The ether group is generally unreactive but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃).

Aromatic Rings: Both phenyl rings can undergo electrophilic aromatic substitution or metal-catalyzed C-H functionalization. The compatibility of these reactions with other functional groups is a key consideration. For example, iron-catalyzed coupling reactions have been shown to tolerate C-X bonds on the aromatic ring of related benzamides. acs.org

When a reaction can occur at multiple positions on the molecule, regioselectivity becomes important. In the case of this compound, electrophilic aromatic substitution is a classic example.

On the 3-chlorophenyl ring: The chlorine atom is an ortho-, para-director but is deactivating. The amide group is also deactivating. Therefore, electrophilic attack would be slow and likely directed to the positions ortho and para to the chlorine, avoiding the position between the two deactivating groups.

On the 3-methoxyphenyl ring: The methoxy group is a strong activating group and an ortho-, para-director. The benzoyl carbonyl is deactivating. Therefore, an incoming electrophile would be strongly directed to the positions ortho and para to the methoxy group (positions 2, 4, and 6). Position 4 would be sterically favored.

In transition-metal-catalyzed C-H activation, regioselectivity is often governed by the formation of a stable metallacyclic intermediate, frequently leading to functionalization at the ortho position relative to a directing group, such as the amide.

This compound is an achiral molecule. Therefore, stereoselectivity is only relevant in reactions that create one or more new stereocenters. This can be achieved by reacting the benzamide with a chiral reagent or by using a chiral catalyst.

For example, in a hypothetical catalytic hydrogenation of one of the aromatic rings, the use of a chiral rhodium or ruthenium catalyst could lead to the formation of a chiral cyclohexylamide derivative with high enantiomeric excess. The facial selectivity of the hydrogen addition would be determined by the interaction of the substrate with the chiral ligand environment of the metal catalyst. Similarly, theoretical studies on [3+2] cycloaddition reactions of related compounds demonstrate how the electronic and steric interactions between reactants determine the stereochemical and regiochemical outcome, a principle that would apply if this compound were modified to act as a dipolarophile or a dipole. nih.gov

Computational Support for Mechanistic Postulations and Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. It allows for the exploration of reaction energy profiles, the characterization of transient species, and the rationalization of experimentally observed selectivity.

A primary goal of computational mechanistic studies is to map the potential energy surface (PES) of a reaction. This involves locating the energy minima corresponding to reactants, intermediates, and products, as well as the first-order saddle points that represent the transition states connecting them.

Transition State (TS) Searching: A transition state is characterized by having a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Various algorithms are used to locate these TS structures. Modern approaches even leverage machine learning and graph neural networks to generate accurate initial guesses for TS geometries, which can significantly reduce the computational cost of finding the exact TS with high-level ab-initio methods. arxiv.org

Reaction Pathway Mapping: Once the key stationary points on the PES are located, an intrinsic reaction coordinate (IRC) calculation can be performed. This traces the minimum energy path from the transition state down to the reactant and product, confirming that the located TS indeed connects the intended species. The calculated activation energy (the energy difference between the reactant and the transition state) can be correlated with the experimentally observed reaction rate.

For this compound, DFT calculations could be used to compare the activation barriers for different potential reaction pathways, thereby predicting the most likely mechanism and explaining observed selectivities. For example, by calculating the energies of the transition states for electrophilic attack at the various positions on both aromatic rings, one could quantitatively predict the regiochemical outcome.

Below is a hypothetical reaction coordinate diagram for a generic two-step reaction involving this compound, illustrating the concepts of intermediates and transition states.

Hypothetical Reaction Coordinate Diagram

This diagram shows the energy of the system as it progresses from reactants to products, passing through a high-energy transition state (TS1) to form a metastable intermediate, which then overcomes a second barrier (TS2) to form the final product.

Potential Energy Surface Exploration and Conformational Analysis

A comprehensive understanding of the reactivity and interactions of this compound hinges on a detailed exploration of its potential energy surface (PES) and a thorough conformational analysis. The conformational landscape of this molecule is primarily dictated by the rotational freedom around several key single bonds, which gives rise to various spatial arrangements of its constituent aromatic rings and the central amide linkage. Computational chemistry methods, particularly Density Functional Theory (DFT), are instrumental in mapping this landscape, identifying stable conformers, and quantifying the energy barriers that separate them.

While specific experimental or detailed computational studies on the complete potential energy surface of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from crystallographic and theoretical studies of structurally analogous compounds. For instance, studies on similar N-phenylbenzamides reveal that the relative orientation of the two aromatic rings is a critical factor in determining the molecular conformation and crystal packing.

In closely related structures, such as 4-chloro-N-(3-chlorophenyl)benzamide, theoretical calculations have been employed to determine optimized geometrical parameters which show good agreement with experimental X-ray diffraction data. orientjchem.org For these types of molecules, the planarity of the NHCO group is a recurring structural motif, with the two flanking aromatic rings adopting various dihedral angles with respect to this central plane.

The conformational preferences are the result of a delicate balance between steric hindrance and electronic effects, such as conjugation between the aromatic π-systems and the amide group. A relaxed potential energy surface scan, where specific dihedral angles are systematically varied while allowing the rest of the molecule's geometry to relax, is a standard computational approach to identify low-energy conformers and the transition states that connect them. This analysis provides the energy barriers for rotation around these bonds, which are crucial for understanding the molecule's dynamic behavior in solution.

Molecular dynamics (MD) simulations on related benzamides, such as N-(3-hydroxyphenyl)-3-methoxybenzamide, have been used to explore the conformational space and the transitions between different polymorphic forms. mdpi.com Such studies highlight the importance of specific dihedral angles in defining stable conformations and the relatively low energy barriers that can allow for conformational changes at room temperature. mdpi.com

Based on the analysis of these related molecules, the conformational space of this compound is expected to feature distinct energy minima corresponding to different relative orientations of the 3-chlorophenyl and 3-methoxyphenyl rings. The following table outlines the key dihedral angles that are critical for a complete conformational analysis of this molecule.

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Description |

| ω | C(ar¹) | C(O) | N | C(ar²) | Defines the planarity of the amide bond. Generally close to 180° for a trans conformation. |

| φ | C(O) | C(ar¹) | C(ar¹) | C(ar¹) | Describes the rotation of the 3-methoxyphenyl ring relative to the carbonyl group. |

| ψ | C(ar²) | N | C(O) | C(ar¹) | Describes the rotation of the 3-chlorophenyl ring relative to the amide nitrogen. |

Note: "ar¹" refers to the 3-methoxyphenyl ring and "ar²" refers to the 3-chlorophenyl ring. The specific carbon atoms would be numbered according to IUPAC conventions.

A detailed computational study would involve scanning the potential energy surface by systematically varying the φ and ψ dihedral angles and calculating the relative energy of the resulting conformers. The results of such an analysis would typically be presented as a 2D or 3D potential energy map, illustrating the low-energy regions (stable conformers) and the energetic pathways for interconversion. While specific data for this compound is not available, the energy barriers for rotation in similar benzamides are generally found to be in the range of a few kcal/mol, indicating that the molecule is likely conformationally flexible at ambient temperatures.

Structure Activity Relationship Sar Studies of N 3 Chlorophenyl 3 Methoxybenzamide Derivatives

Fundamental Principles of Structure-Activity Relationship Analysis for N-(3-chlorophenyl)-3-methoxybenzamide Scaffolds

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. sumathipublications.comwikipedia.org The core principle is that modifications to a molecule's structure can lead to predictable changes in its biological effects. sumathipublications.com For the this compound scaffold, SAR studies are instrumental in identifying which parts of the molecule are essential for its activity and how altering these parts can enhance potency or other desired properties. sumathipublications.com

Definition and Characterization of Molecular Activity in a Chemical Context

Molecular activity, in a chemical context, refers to the biological effect of a compound, which is quantified to establish a relationship with its chemical structure. wikipedia.org This activity is typically measured through in vitro assays, such as determining the concentration of the compound required to inhibit a specific enzyme or to elicit a cellular response by 50% (IC50 or EC50 values). unipd.it For this compound derivatives, the characterization of molecular activity would involve assessing their impact on a specific biological target. The goal of SAR is to create rules that can be used to assess new chemical entities. unipd.it

R-Group Decomposition and Fragment-Based Analysis

R-group decomposition is a computational technique used to analyze a series of related compounds by identifying a common core scaffold and the variable substituent groups (R-groups) attached to it. cresset-group.comoptibrium.com In the context of this compound derivatives, the core scaffold would be the central benzamide (B126) structure. This analysis helps to understand how different substituents at various positions on the phenyl rings influence the molecule's activity. cresset-group.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR by creating mathematical models that quantitatively link the chemical structure of compounds to their biological activity. wikipedia.orgdromicslabs.com These models are powerful tools in drug discovery, enabling the prediction of the activity of novel compounds before they are synthesized, thus saving time and resources. oup.comneuraldesigner.com

Molecular Descriptors and Feature Selection for this compound

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. ucsb.edudrugdesign.org For this compound derivatives, these descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., connectivity indices), 2D structural fingerprints.

3D Descriptors: Molecular shape, volume, and surface area.

Physicochemical Descriptors: Lipophilicity (logP), polarizability, and electronic properties (e.g., HOMO and LUMO energies). ucsb.edu

Given the large number of possible descriptors, feature selection is a critical step to identify the most relevant ones and to avoid overfitting the model. oup.comtandfonline.com The primary goal of feature selection is to eliminate irrelevant or redundant descriptors, thereby minimizing the dimensionality of the data without losing essential information. tandfonline.com Common feature selection techniques include:

Filter Methods: These methods rank features based on their intrinsic properties, independent of the learning algorithm. Examples include Chi-square, ANOVA F-value, and Mutual Information. aip.org

Wrapper Methods: These methods use a specific machine learning algorithm to evaluate the usefulness of a subset of features. Examples include Recursive Feature Elimination (RFE) and forward/backward selection. aip.org

Embedded Methods: These methods perform feature selection as part of the model training process. LASSO (Least Absolute Shrinkage and Selection Operator) is a well-known example.

A hypothetical table of descriptors for a set of this compound derivatives might look like this:

| Compound | Molecular Weight | logP | Number of H-bond Acceptors | Predicted Activity |

| Derivative 1 | 261.7 | 3.5 | 2 | 7.2 |

| Derivative 2 | 291.7 | 4.0 | 2 | 7.8 |

| Derivative 3 | 275.3 | 3.2 | 3 | 6.9 |

Statistical and Machine Learning Models for Activity Prediction

Once relevant descriptors are selected, various statistical and machine learning models can be used to build the QSAR equation. oup.comnih.gov The choice of method depends on the nature of the relationship between the descriptors and the activity.

Linear Methods:

Multiple Linear Regression (MLR): This is one of the simplest methods, assuming a linear relationship between descriptors and activity. scribd.com

Partial Least Squares (PLS): This method is useful when the number of descriptors is large and there is multicollinearity among them. scribd.comslideshare.net

Non-linear and Machine Learning Methods:

Artificial Neural Networks (ANN): These models are capable of capturing complex non-linear relationships. neuraldesigner.com

Support Vector Machines (SVM): SVMs are powerful for both classification (active vs. inactive) and regression (predicting continuous activity values). oup.com

Random Forest (RF): An ensemble method based on decision trees, RF is robust and can handle a large number of descriptors.

Deep Learning (DL): A subset of machine learning, deep learning has emerged as a powerful tool for QSAR, capable of learning from vast and complex datasets. nih.gov

A simplified, hypothetical QSAR equation for this compound derivatives could be: Biological Activity = c0 + c1(logP) + c2(Molecular Weight) + ... unipd.it

Validation and Robustness Assessment of QSAR Models

The validation of a QSAR model is crucial to ensure its reliability and predictive power. basicmedicalkey.comnih.gov A robust model should accurately predict the activity of new, untested compounds. basicmedicalkey.com Validation is typically performed using several methods:

Internal Validation: This involves assessing the model's performance on the training set. A common technique is cross-validation , such as leave-one-out (LOO) or leave-many-out (LMO), where the model is repeatedly trained on a subset of the data and tested on the remaining part. taylorfrancis.comscielo.br

External Validation: The model's predictive ability is tested on an independent set of compounds (the test set) that was not used during model development. basicmedicalkey.comscielo.br This is considered the most stringent test of a model's utility.

Y-Randomization: This is a test to check for chance correlations. The biological activity values are randomly shuffled, and a new QSAR model is built. A low correlation in the randomized model indicates that the original model is not due to chance. scielo.br

The robustness of a QSAR model is its ability to maintain its predictive performance when faced with minor variations in the input data or model parameters. nih.govbohrium.com

A summary of common validation parameters is provided in the table below:

| Parameter | Description | Good Value |

| R² (Coefficient of Determination) | Measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² (Cross-validated R²) | An indicator of the predictive ability of the model, obtained from cross-validation. | > 0.5 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |

Conformational Analysis and its Influence on the Activity of this compound Analogues

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. For this compound analogues, the spatial arrangement of the aromatic rings and the central amide linker dictates how well the molecule can fit into the binding site of its biological target.

This conformational flexibility has a direct impact on biological activity. Studies on various molecular scaffolds have demonstrated that hindered rotation in one analogue can lead to inactivity, whereas a more conformationally flexible analogue may be highly potent. nih.gov The ability of the molecule to adopt a specific low-energy "bioactive conformation" is often necessary for optimal interaction with its target receptor. To investigate this, medicinal chemists often synthesize and test semirigid analogues, where the flexibility of the molecule is constrained. nih.gov Comparing the activity of these rigid analogues with their flexible counterparts helps to deduce the likely bioactive conformation. For instance, research on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide showed that modifying the amide bond or changing the length of the alkyl chain, which alters the molecule's conformational possibilities, led to a decrease in dopamine (B1211576) D(4) receptor affinity. nih.gov

Ligand-Target Interaction Studies (Academic Focus)

Understanding how a ligand (a small molecule like this compound) interacts with its protein target at a molecular level is fundamental to rational drug design. These studies aim to identify the key features of the ligand responsible for binding and to map the specific interactions that anchor it to the target.

Identification of Key Pharmacophoric Features within the this compound Scaffold

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, structure-activity relationship (SAR) studies have helped to identify several key pharmacophoric elements.

SAR studies on related series of compounds have highlighted the importance of specific structural components. For example, in a series of N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides, the terminal benzamide fragment was found to be crucial for high-affinity binding to the dopamine D4 receptor. nih.gov The presence of the methoxy (B1213986) group on the benzamide ring is a recurring feature in active compounds. Furthermore, the central amide linkage is a key interaction point, as its modification has been shown to reduce binding affinity, suggesting it participates in essential interactions, likely hydrogen bonding, with the receptor. nih.gov

The key pharmacophoric features can be summarized as:

Aromatic System 1: The 3-chlorophenyl ring, which likely engages in hydrophobic or van der Waals interactions within the binding pocket.

Amide Linker: The -C(=O)NH- group, which acts as a crucial hydrogen bond donor (N-H) and acceptor (C=O).

Aromatic System 2: The 3-methoxybenzamide (B147233) ring system, which provides additional interaction points. The methoxy group's position is often critical for selectivity and affinity.

Elucidation of Molecular Binding Modes and Interaction Fingerprints

Elucidating the binding mode involves determining the precise orientation and conformation of the ligand within the target's binding site. The "interaction fingerprint" refers to the specific set of non-covalent interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions, that stabilize the ligand-target complex.

Analogues of this compound have been shown to bind to various receptors, including dopamine D4 and D2 receptors. nih.govnih.gov Determining the exact binding mode often requires advanced analytical techniques. X-ray crystallography of a ligand co-crystallized with its target protein can provide a static, high-resolution snapshot of the binding mode. For example, studies on other complex molecules have used this technique to reveal unique interactions spanning multiple domains of a protein, such as the coiled-coil, DNA-binding, and linker domains of the STAT3 protein. chemrxiv.org

In the absence of crystal structures, computational methods like molecular docking and comparative molecular field analysis (CoMFA) are employed. nih.gov These methods use computer algorithms to predict the most likely binding pose of a ligand in a protein's active site and to build a 3D quantitative structure-activity relationship (QSAR) model. nih.gov These models can illustrate the key structural features highly related to bioactivity and provide valuable guidance for designing new, more potent analogues. nih.gov

Activity Landscape Mapping of this compound Derivatives

The activity landscape is a conceptual tool used to visualize the relationship between the chemical structure of a series of compounds and their measured biological activity. This mapping helps to understand how small changes to a molecular scaffold can affect its potency.

A key feature of an activity landscape is the presence of "activity cliffs". An activity cliff is a pair of structurally similar compounds that have a large difference in biological activity. researchgate.net The systematic characterization of a compound data set can be performed using methods like dual activity-difference (DAD) maps, which help to identify these cliffs. researchgate.net Identifying activity cliffs is crucial as it points to specific structural modifications that are critical for biological function.

The table below presents hypothetical, yet representative, data for a series of this compound derivatives to illustrate the concept of an activity landscape. The inhibitory concentration (IC₅₀) is a measure of a drug's potency; a lower IC₅₀ value indicates a more potent compound.

| Compound | R1 (Substitution on N-phenyl ring) | R2 (Substitution on Benzamide ring) | Linker Modification | IC₅₀ (nM) | Comment |

|---|---|---|---|---|---|

| 1 (Parent) | 3-Cl | 3-OCH₃ | -C(=O)NH- | 15 | Baseline activity |

| 2 | 4-Cl | 3-OCH₃ | -C(=O)NH- | 85 | Isomeric shift of Cl decreases potency |

| 3 | 3-Cl | 4-OCH₃ | -C(=O)NH- | 120 | Isomeric shift of OCH₃ decreases potency |

| 4 | 3-Cl | 3-OH | -C(=O)NH- | 12 | Bioisosteric replacement (OCH₃ to OH) retains activity |

| 5 | 3-CF₃ | 3-OCH₃ | -C(=O)NH- | 18 | CF₃ group in place of Cl has similar activity |

| 6 | 3-Cl | 3-OCH₃ | -NHC(=O)- (Reversed Amide) | 550 | Activity Cliff: Reversing the amide bond drastically reduces potency |

| 7 | 3-Cl, 4-F | 3-OCH₃ | -C(=O)NH- | 7 | Additional fluorine substitution enhances potency |

This data illustrates that moving the chloro or methoxy substituent (Compound 2 and 3) can significantly reduce potency. In contrast, a bioisosteric replacement like methoxy for a hydroxyl group (Compound 4) might result in similar activity. The most dramatic finding is the activity cliff seen with Compound 6, where simply reversing the amide linker leads to a greater than 35-fold loss in activity, highlighting the critical role of the linker's orientation for target binding.

Computational and Theoretical Chemistry Approaches to N 3 Chlorophenyl 3 Methoxybenzamide

Quantum Chemical Calculations for N-(3-chlorophenyl)-3-methoxybenzamide

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can be broadly categorized into ab initio, density functional theory (DFT), and semi-empirical methods, each offering a different balance between computational cost and accuracy. scispace.com

Ab initio, or "from the beginning," methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental parameters. scispace.com These methods solve the Schrödinger equation, providing highly accurate descriptions of electronic structure and molecular properties. Methodologies such as Hartree-Fock (HF) and more advanced techniques that include electron correlation, like Møller-Plesset perturbation theory (MP2), fall under this category. For a molecule such as this compound, ab initio calculations can be used to precisely determine its optimized geometry, vibrational frequencies, and various electronic properties. scispace.com These calculations serve as a benchmark for less computationally expensive methods.

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational efficiency. scispace.com Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a molecule from its electron density. Hybrid functionals, such as B3LYP and B3PW91, are commonly used to investigate the structural and electronic properties of organic molecules. nih.govdergipark.org.trepstem.net DFT is widely applied to calculate optimized geometries, vibrational spectra, and electronic characteristics of molecules similar in structure to this compound. nih.govchemrxiv.org

The electronic properties of a molecule are crucial for understanding its reactivity and behavior. DFT calculations are particularly effective for analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). multidisciplinaryjournals.comnih.gov

HOMO: Represents the ability of a molecule to donate an electron. Its energy level is related to the ionization potential.

LUMO: Represents the ability of a molecule to accept an electron. multidisciplinaryjournals.com Its energy level is related to the electron affinity.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests high chemical reactivity and polarizability, while a large gap indicates high stability. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the methoxybenzamide ring, while the LUMO may be distributed across the chlorophenyl ring. researchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. xisdxjxsu.asia The MEP map helps identify nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) sites, predicting how the molecule will interact with other reagents. xisdxjxsu.asia

Table 1: Key Electronic Properties Derived from Frontier Molecular Orbital Analysis

| Property | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability; related to ionization potential. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability; related to electron affinity. |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO | A small gap implies high reactivity and low stability; a large gap implies low reactivity and high stability. nih.gov |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution | Calculated from the HOMO-LUMO gap; hard molecules have a large gap. nih.gov |

| Chemical Softness (S) | The reciprocal of chemical hardness | Soft molecules have a small HOMO-LUMO gap and are more reactive. nih.gov |

| Electronegativity (χ) | A measure of the power of an atom or group to attract electrons | Calculated from the average of HOMO and LUMO energies. nih.gov |

This compound possesses rotational freedom around its single bonds, particularly the amide bond and the bonds connecting the phenyl rings to the amide group. This allows the molecule to adopt various three-dimensional arrangements, or conformations. Computational methods are essential for exploring this conformational space to identify the most stable, low-energy structures.

Energy minimization, or geometry optimization, is a process where the total energy of the molecule is calculated and minimized with respect to the positions of its atoms. nih.gov This procedure yields the most stable conformation in the gas phase. Studies on analogous compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, have utilized DFT methods like B3LYP with the 6-31G+(d,p) basis set to optimize molecular structures. nih.gov Such studies have shown that intermolecular interactions, like those found in crystal packing, can significantly influence the dihedral angles and the rotational conformation of the aromatic rings, even if they have a minor effect on bond lengths and angles. nih.gov

Semi-empirical quantum methods are based on the same Hartree-Fock formalism as ab initio methods but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org This makes them significantly faster than ab initio and DFT methods, allowing for the study of much larger molecular systems or dynamic processes. core.ac.uk

Common semi-empirical methods include:

MNDO (Modified Neglect of Diatomic Overlap)

AM1 (Austin Model 1)

PM3 (Parametric Method 3) uomustansiriyah.edu.iq

These methods operate by neglecting certain complex integrals that appear in ab initio calculations and parameterizing the remaining ones to fit experimental data like heats of formation and molecular geometries. wikipedia.org While less accurate than DFT, they are valuable for preliminary conformational searches or for modeling large systems where higher-level theories are computationally prohibitive. core.ac.uk

Table 2: Comparison of Quantum Chemical Calculation Methods

| Method | Basis | Key Features | Typical Application |

|---|---|---|---|

| Ab Initio | Solves the Schrödinger equation from first principles. | High accuracy, computationally very expensive. | Small molecules, benchmarking other methods. |

| Density Functional Theory (DFT) | Uses electron density to calculate energy. | Good balance of accuracy and cost. | Routine calculations for small to medium-sized organic molecules. |

| Semi-Empirical | Uses approximations and experimental parameters. | Very fast, lower accuracy. | Large molecules (>1000 atoms), initial conformational screening. uomustansiriyah.edu.iq |

Density Functional Theory (DFT) Calculations for this compound

Molecular Modeling and Simulation of this compound

While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time. These methods are crucial for understanding processes like conformational changes, molecular interactions, and the properties of materials in condensed phases.

Molecular dynamics (MD) is a powerful simulation technique where the motion of atoms and molecules is followed over time by numerically solving Newton's equations of motion. A force field, which is a set of empirical potential energy functions, is used to describe the interactions between atoms.

For molecules similar to this compound, MD simulations have been used to gain insight into complex behaviors. For example, in the study of N-(3-hydroxyphenyl)-3-methoxybenzamide polymorphs, MD simulations and well-tempered metadynamics were employed to understand the spontaneous transformation of one crystal form into another at room temperature. mdpi.com Similarly, MD simulations are used to assess the stability of a ligand when bound to a biological target, such as a protein receptor, by analyzing parameters like the root-mean-square deviation (RMSD) of the complex over the simulation time. ajchem-a.com

Table 3: Computationally Derived Properties of this compound

| Property | Value | Unit | Calculation Method |

|---|---|---|---|

| Standard Gibbs free energy of formation | 116.10 | kJ/mol | Joback |

| Enthalpy of formation at standard conditions | -89.24 | kJ/mol | Joback |

| Enthalpy of fusion at standard conditions | 31.40 | kJ/mol | Joback |

| Enthalpy of vaporization at standard conditions | 72.61 | kJ/mol | Joback |

| Log10 of Water solubility | -4.25 | mol/l | Crippen |

| Octanol/Water partition coefficient (logPoct/wat) | 3.601 | Crippen | |

| McGowan's characteristic volume | 190.260 | ml/mol | McGowan |

| Normal Boiling Point Temperature | 746.93 | K | Joback |

Data sourced from Cheméo chemeo.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(3-hydroxyphenyl)-4-methoxybenzamide |

| 3-aminophenol |

| 4-methoxybenzoylchloride |

| N-(3-hydroxyphenyl)-3-methoxybenzamide |

| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide |

| N-(4-nitro-2-phenoxyphenyl) methanesulfonamide |

| N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide |

| 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide |

Molecular Mechanics (MM) and Force Field Development